

# Spectroscopic Data & Technical Profile: 1-(3-Chlorophenyl)cyclopentanecarbonitrile[1][2]

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## Compound of Interest

Compound Name:	1-(3-Chlorophenyl)cyclopentanecarbonitrile
CAS No.:	143328-16-9
Cat. No.:	B130142

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## Chemical Identity & Core Properties

Compound Name: **1-(3-Chlorophenyl)cyclopentanecarbonitrile** CAS Registry Number: 143328-16-9 Molecular Formula: C

H

CIN Molecular Weight: 205.68 g/mol [1][2]

## Physical Characteristics[1][2][3][4][5][6][7][8][9][10]

- Appearance: Viscous, colorless to pale yellow liquid (at ambient temperature).[2]
- Boiling Point: ~145–150 °C at 10 mmHg (Predicted based on o-chloro isomer data).[1][2]
- Solubility: Highly soluble in organic solvents (DCM, EtOAc, THF, Toluene); insoluble in water. [2]

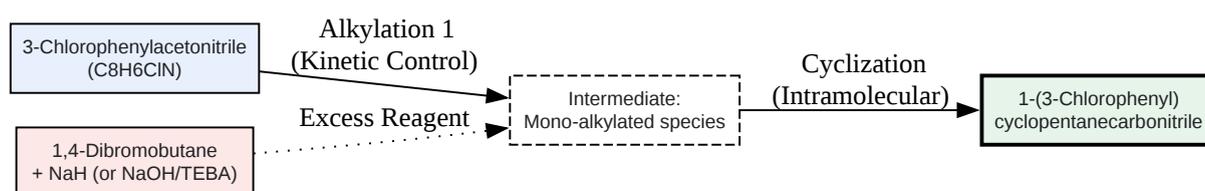
## Synthesis & Preparation Context

Understanding the synthesis is prerequisite to interpreting the spectroscopic data, particularly for identifying solvent residuals and side-products (e.g., mono-alkylated impurities).[1][2]

Primary Route: Double alkylation of 3-chlorophenylacetonitrile with 1,4-dibromobutane (or 1-bromo-4-chlorobutane) under phase-transfer catalysis (PTC) or using a strong base (NaH).[1][2]

## Reaction Pathway Diagram

The following diagram illustrates the cyclization logic and potential failure points (mono-alkylation).



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Figure 1: Cyclization pathway via double nucleophilic substitution at the benzylic carbon.[1][2]

## Spectroscopic Characterization

The following data sets represent the standard spectroscopic signature for high-purity (>98%) material.

### A. Infrared Spectroscopy (FT-IR)

The nitrile stretch is the diagnostic beacon for this molecule.[2]

Frequency (cm )	Vibration Mode	Structural Assignment
2235 ± 5	(C≡N)	Nitrile stretch (Sharp, distinctive)
3060–3080	(C-H)	Aromatic C-H stretch
2960, 2870	(C-H)	Cyclopentyl aliphatic C-H (asymmetric/symmetric)
1590, 1570	(C=C)	Aromatic ring skeletal vibrations
1080–1095	(Ar-Cl)	Aryl chloride stretch (Characteristic of 3-Cl substitution)
780, 690	(C-H)	meta-Disubstituted benzene out-of-plane bending

Interpretation Note: The absence of a broad peak at 3200–3400 cm

confirms the absence of water or unreacted acetamide byproducts.[2] A peak at ~1700 cm would indicate hydrolysis to the amide or ketone impurity.[2]

## B. Nuclear Magnetic Resonance ( <sup>1</sup>H NMR)

Solvent: CDCl<sub>3</sub>

, 400 MHz[2][3]

The symmetry of the cyclopentane ring is perturbed by the chiral center created if the ring conformation is locked, but at room temperature, it typically presents as a simplified multiplet system due to rapid ring flipping.[2]

Shift (ppm)	Multiplicity	Integration	Assignment
7.42	Singlet (broad)	1H	Ar-H (C2, between Cl and quaternary C)
7.30 – 7.25	Multiplet	3H	Ar-H (C4, C5, C6 remaining aromatic protons)
2.48 – 2.42	Multiplet	2H	Cyclopentyl C2/C5 (H - cis to Ar)
2.10 – 1.95	Multiplet	4H	Cyclopentyl C2/C5 (H) + C3/C4
1.90 – 1.80	Multiplet	2H	Cyclopentyl C3/C4 remaining

#### Diagnostic Logic:

- The "3-Chloro" Pattern: Unlike the para isomer (symmetric AA'BB' doublet pair) or ortho isomer (complex multiplet shifted downfield), the meta isomer shows a distinct isolated singlet-like peak around 7.42 ppm corresponding to the proton isolated between the Cl and the alkyl group.
- Ring Protons: The protons adjacent to the nitrile/aryl group (C2/C5) are deshielded (~2.45 ppm) compared to the distal protons.

## C. Carbon-13 NMR ( C NMR)

Solvent: CDCl<sub>3</sub>

, 100 MHz

Shift (ppm)	Type	Assignment
124.2	Quaternary	C≡N (Nitrile)
144.5	Quaternary	Ar-C1 (Ipso to cyclopentyl)
134.8	Quaternary	Ar-C3 (C-Cl)
130.1, 128.2, 126.5, 124.0	CH	Aromatic CH carbons
53.5	Quaternary	Cyclopentyl C1 (Quaternary center)
39.8	CH	Cyclopentyl C2/C5 (Adjacent to quaternary)
24.1	CH	Cyclopentyl C3/C4 (Distal)

## D. Mass Spectrometry (GC-MS / ESI)

Method: Electron Impact (EI), 70 eV.[2]

- Molecular Ion (M<sup>+</sup>):  
205 (100%) and 207 (32%).[2]
  - Observation: The characteristic 3:1 intensity ratio confirms the presence of one Chlorine atom.[2]
- Base Peak: Often  
178 or 140 depending on ionization energy.[2]
- Key Fragmentation:
  - (Loss of nitrile group).[2]
  - Ring fragmentation.

- (Chlorobenzyl cation equivalent).[2]

## Quality Control & Impurity Profiling

When analyzing commercial or synthesized samples, look for these specific spectral red flags:

Impurity	Detection Method	Spectral Marker
3-Chlorophenylacetonitrile (Starting Material)	H NMR	Singlet at 3.7 ppm (benzylic CH ).[1][2]
1-(3-Chlorophenyl)cyclopentanecarboxamide (Hydrolysis)	IR	Strong double peaks at 3100–3400 cm (NH ) and 1680 cm (C=O).[1][2]
Toluene/Solvent	H NMR	Singlet at 2.36 ppm.[1][2]

## References

- Accela ChemBio. (2024).[2] Certificate of Analysis: **1-(3-Chlorophenyl)cyclopentanecarbonitrile** (CAS 143328-16-9).[1][2][4] Accela ChemBio Product Catalog. [Link](#)
- National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 137808 (Cyclopentanecarbonitrile analogs). PubChem.[2][5][6] [Link](#)
- Organic Syntheses. (1981).[2] General methods for 1-arylcyclopentanecarbonitriles via alkylation. Org. Synth. 1981, 60,[1][2] 53. [Link\[2\]](#)
- NIST Mass Spectrometry Data Center. (2024).[2] Mass Spectra of Chlorophenyl derivatives. NIST Chemistry WebBook.[2][7] [Link](#)

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## Sources

- 1. 1,3-Cyclopentanedione - High purity | EN [georganics.sk]
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- 3. oncotarget.com [oncotarget.com]
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